molecular formula C14H10N2O B3264692 4-(2-Oxo-2-phenylethyl)nicotinonitrile CAS No. 39585-62-1

4-(2-Oxo-2-phenylethyl)nicotinonitrile

Cat. No.: B3264692
CAS No.: 39585-62-1
M. Wt: 222.24 g/mol
InChI Key: RNDMSIWINXVVLO-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-phenylethyl)nicotinonitrile is an organic compound with the molecular formula C14H10N2O. It features a nicotinonitrile core substituted with a 2-oxo-2-phenylethyl group. This compound is notable for its aromatic structure, which includes a pyridine ring and a phenyl group, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with a suitable phenylacetylating agent under controlled conditions. One common method includes the use of phenylacetic acid derivatives in the presence of a dehydrating agent to facilitate the formation of the oxo group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. This often includes the use of high-purity starting materials, precise temperature control, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2-phenylethyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Oxo-2-phenylethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-phenylethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxo-2-phenylethyl)pyridinecarbonitrile
  • 4-(2-Oxo-2-phenylethyl)benzonitrile
  • 4-(2-Oxo-2-phenylethyl)quinolinonitrile

Uniqueness

4-(2-Oxo-2-phenylethyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

4-phenacylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-9-13-10-16-7-6-12(13)8-14(17)11-4-2-1-3-5-11/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMSIWINXVVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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